2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a quinoline derivative, making it a complex molecule with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The quinoline derivative is then synthesized separately and coupled with the piperazine intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking simulations and molecular dynamics, have provided insights into its binding affinity and pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: A piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: Another arylpiperazine compound used as an antihypertensive agent.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a quinoline derivative. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H37N3O2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C27H37N3O2/c1-19-15-22-21(3)17-27(4,5)30(24(22)16-20(19)2)26(31)18-28-11-13-29(14-12-28)23-9-7-8-10-25(23)32-6/h7-10,15-16,21H,11-14,17-18H2,1-6H3 |
InChI Key |
LSIQBMAVNKOQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
Origin of Product |
United States |
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